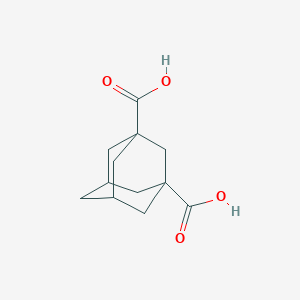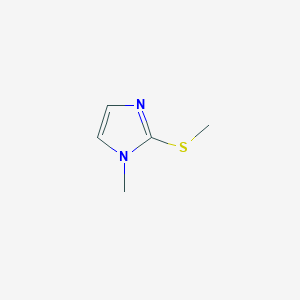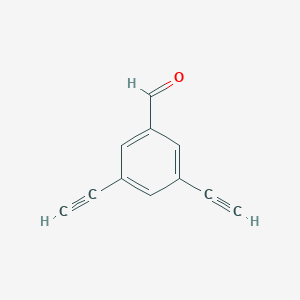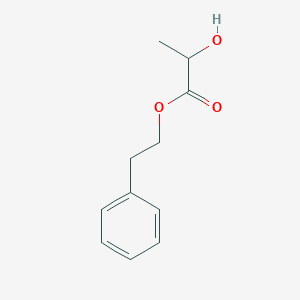
Phenethyl lactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenethyl lactate is an organic compound that belongs to the class of esters. It is a clear, colorless liquid with a pleasant floral aroma. Phenethyl lactate is commonly used in the fragrance industry as a perfume ingredient due to its unique scent. However, in recent years, phenethyl lactate has gained attention in the scientific community for its potential applications in various fields, including medicine and biotechnology.
Wissenschaftliche Forschungsanwendungen
Phenethyl lactate has shown potential applications in various fields of scientific research. In medicine, it has been studied for its anti-inflammatory and anti-cancer properties. Phenethyl lactate has been shown to inhibit the production of pro-inflammatory cytokines and reduce the proliferation of cancer cells. In biotechnology, phenethyl lactate has been used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of phenethyl lactate is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes and signaling pathways. Phenethyl lactate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), both of which are involved in the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
Phenethyl lactate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Phenethyl lactate has also been shown to reduce the proliferation of cancer cells and induce apoptosis. In addition, it has been shown to have antioxidant properties and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using phenethyl lactate in lab experiments is its low toxicity. It has been shown to have low acute toxicity in animal studies, making it a safe compound to work with. Another advantage is its unique scent, which can be used as a marker in experiments. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of phenethyl lactate. One direction is the development of phenethyl lactate-based drugs for the treatment of inflammatory diseases and cancer. Another direction is the study of its potential applications in biotechnology, such as the synthesis of chiral pharmaceuticals and agrochemicals. In addition, further studies are needed to fully understand the mechanism of action of phenethyl lactate and its effects on various physiological processes.
Conclusion:
In conclusion, phenethyl lactate is a unique compound with potential applications in various fields of scientific research. Its synthesis method is relatively simple, and it has shown anti-inflammatory and anti-cancer properties in vitro. However, further studies are needed to fully understand its mechanism of action and potential applications. Phenethyl lactate is a promising compound that has the potential to make a significant impact in the fields of medicine and biotechnology.
Synthesemethoden
Phenethyl lactate can be synthesized through the esterification of phenethyl alcohol and lactic acid. The reaction can be catalyzed by various acids, including sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. The yield of the reaction can be improved by using excess phenethyl alcohol and removing the water produced during the reaction.
Eigenschaften
CAS-Nummer |
155449-46-0 |
|---|---|
Produktname |
Phenethyl lactate |
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
2-phenylethyl 2-hydroxypropanoate |
InChI |
InChI=1S/C11H14O3/c1-9(12)11(13)14-8-7-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
InChI-Schlüssel |
IYXFDAOFSCZADY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OCCC1=CC=CC=C1)O |
Kanonische SMILES |
CC(C(=O)OCCC1=CC=CC=C1)O |
Andere CAS-Nummern |
155449-46-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate](/img/structure/B120061.png)
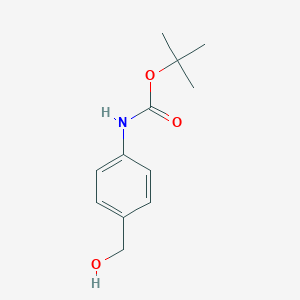
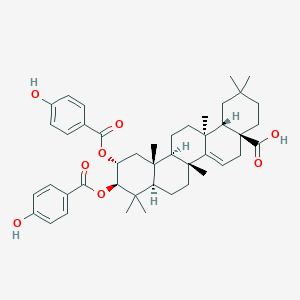
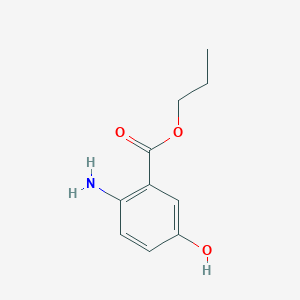
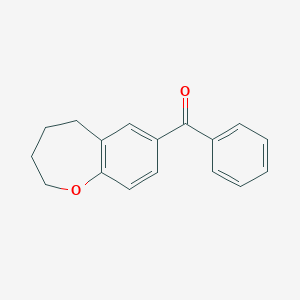
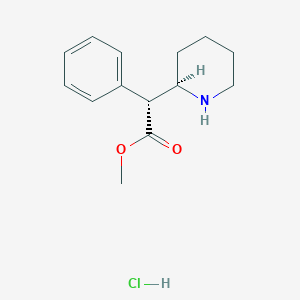
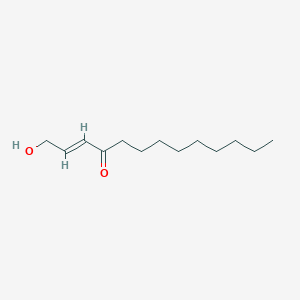
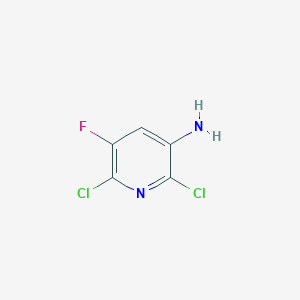
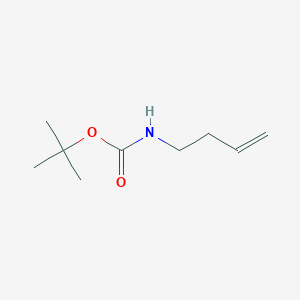
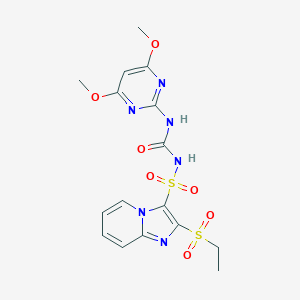
![7-chloro-5-o-tolyl-3,5-dihydrobenzo[e][1,4]thiazepin-2(1H)-one](/img/structure/B120095.png)
